N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is often included in a wide variety of biologically active compounds and various photovoltaic devices . It has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds containing the benzo[c][1,2,5]thiadiazole moiety usually involves cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles . The best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis
The structure of newly synthesized compounds containing benzo[c][1,2,5]thiadiazole is usually established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
Compounds containing the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents
A study focused on the synthesis of novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which are known for their significant biological properties. These compounds were synthesized via a microwave-assisted, solvent-free method and evaluated for their anticancer activity against several human cancer cell lines. The study found that some synthesized compounds exhibited promising anticancer activities with GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antibacterial and Antifungal Activities
Another research highlighted the synthesis of heterocyclic compounds involving thiadiazole and benzamide derivatives, aimed at evaluating their antibacterial and antifungal activities. The study reported that these synthesized compounds demonstrated significant antimicrobial properties against various gram-positive, gram-negative bacteria, and fungi, underscoring their potential as antimicrobial agents (Patel & Patel, 2015).
Photophysical Properties and Fluorescence Characteristics
Research into the synthesis of benzamide derivatives containing thiadiazoles and their corresponding BF2 complexes explored their photophysical properties. The study discovered that these compounds exhibited excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them potential candidates for applications in organic electronics and fluorescence-based bioimaging (Zhang et al., 2017).
Development of Antimicrobial Agents
Further research aimed at developing new antimicrobial agents synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives. These compounds were found to exhibit more potent antibacterial activity against Gram-positive strains compared to reference drugs. Particularly, some molecules showed high growth inhibitory effects against all tested pathogens, highlighting their potential as effective antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation of Benzamide Derivatives
Another study in the field synthesized a series of benzamide derivatives and evaluated them for their anticancer activity against several cancer cell lines. The results indicated that most of the tested compounds showed moderate to excellent anticancer activity, with some derivatives displaying higher activities than the reference drug etoposide. This highlights the potential of these compounds as promising anticancer agents (Ravinaik et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide are lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, generating energy through ATP production.
Mode of Action
This compound interacts with its targets through a process known as aggregation-induced emission (AIE) . It exhibits a unique dual organelle targeting property, with bright near-infrared emission at 736 nm, high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability .
Biochemical Pathways
Upon light irradiation, there is a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, which further induces cell apoptosis . This enhances the anti-tumor activity in cancer treatment .
Pharmacokinetics
Its positive charge and amphiphilic structure suggest it may have good bioavailability
Result of Action
The compound’s action results in the generation of reactive oxygen species (ROS), which cause membrane damage and kill bacteria . In addition, it can effectively inhibit tumor growth under light irradiation .
Action Environment
Environmental factors such as light exposure and pH levels can influence the compound’s action, efficacy, and stability. For instance, its AIE property is activated upon light irradiation . The compound’s stability and efficacy in various physiological environments need further investigation.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPUZVINSDLTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.